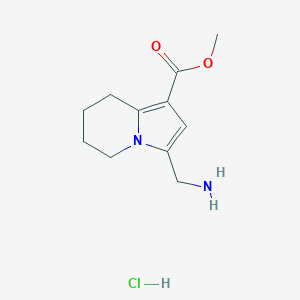

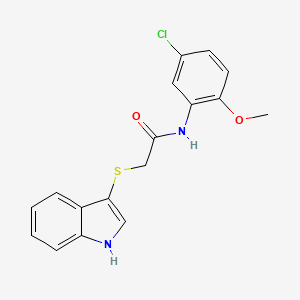

![molecular formula C18H18FN3O2 B2686952 乙酸乙酯{[1-(2-氟苯甲基)-1H-苯并咪唑-2-基]甲基}氨基甲酸酯 CAS No. 915189-64-9](/img/structure/B2686952.png)

乙酸乙酯{[1-(2-氟苯甲基)-1H-苯并咪唑-2-基]甲基}氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

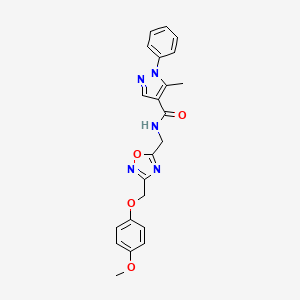

Ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate is a complex organic compound. It is not directly mentioned in the literature, but it is a derivative of benzimidazole . Benzimidazole derivatives have been used in the treatment of various diseases, including pulmonary arterial hypertension .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Carbamate esters, such as ethyl carbamate, can also be formed from the reaction of urea with ethanol .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been studied using various techniques, including vibrational spectroscopy and quantum computational methods . These studies provide insights into the optimized geometrical structure, electronic features, and vibrational characteristics of these compounds .Chemical Reactions Analysis

Ethyl carbamate can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate . Various chemical mechanisms have been proposed for the formation of ethyl carbamate, including the reaction of urea with ethanol and the reaction of cyanide with hydrocyanic acid via ethyl carbamate precursors such as cyanate .Physical And Chemical Properties Analysis

Ethyl carbamate is a colorless, odorless compound that occurs at low levels in many types of fermented foods and drinks . It is an ester of carbamic acid and is a white solid .科学研究应用

合成和生物活性

一系列乙基和甲基5-(烷氧羰基)-1H-苯并咪唑-2-氨基甲酸酯在L1210细胞中表现出显着的生长抑制,表明具有作为抗肿瘤和抗丝虫病剂的潜力。这些化合物,包括乙基{[1-(2-氟苄基)-1H-苯并咪唑-2-基]甲基}氨基甲酸酯衍生物,通过有丝分裂纺锤体中毒和对实验感染仓鼠的布鲁氏鞭虫、利托莫氏鞭虫和维氏棘尾丝虫的成虫具有显着的体内抗丝虫病活性,表现出生长抑制(Ram等人,1992)。

有机催化离子液体应用

某些离子液体中的卡宾浓度,包括与苯并咪唑衍生物相关的离子液体,足够高,可在各种化学反应中充当催化剂,如苯偶姻缩合和氢酰基化。这展示了苯并咪唑衍生物在提高离子液体催化效率方面的潜力(Kelemen等人,2011)。

晶体结构和相互作用

乙基2-(4-氰基苯基)-1-(4-氟苄基)-1H-苯并[d]咪唑-5-羧酸酯(一种密切相关的化合物)的晶体结构展示了显着的分子相互作用,包括偏移的π-π相互作用。这些结构信息对于理解类似苯并咪唑衍生物在材料科学和药物中的分子特性和潜在应用至关重要(Kumar等人,2016)。

抗丝虫病和药代动力学研究

相关的抗丝虫病化合物UMF-078及其代谢物已在大鼠中进行了药代动力学研究。这项研究提供了对苯并咪唑衍生物代谢及其在治疗丝虫病感染中的潜在用途的见解(Issar等人,1999)。

抗真菌应用

源自苯并咪唑氨基甲酸酯的化合物,包括乙基{[1-(2-氟苄基)-1H-苯并咪唑-2-基]甲基}氨基甲酸酯,已显示出显着的抗真菌活性。例如,负载在聚(乙烯-共-乙烯醇)上的多菌灵对烟曲霉和松针青霉表现出很强的抗真菌作用(Park等人,2001)。

安全和危害

未来方向

属性

IUPAC Name |

ethyl N-[[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O2/c1-2-24-18(23)20-11-17-21-15-9-5-6-10-16(15)22(17)12-13-7-3-4-8-14(13)19/h3-10H,2,11-12H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZPRNIBENJGWGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl {[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]methyl}carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

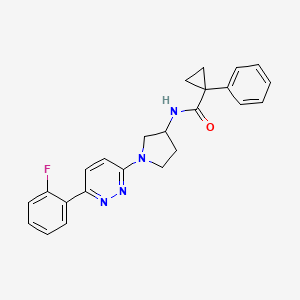

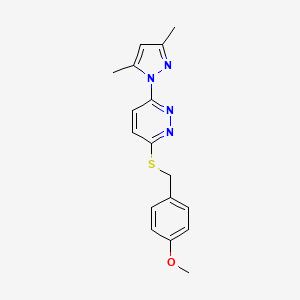

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2686872.png)

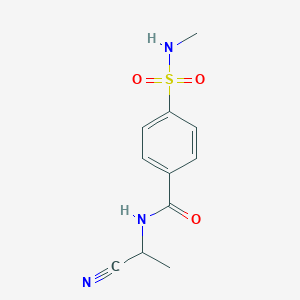

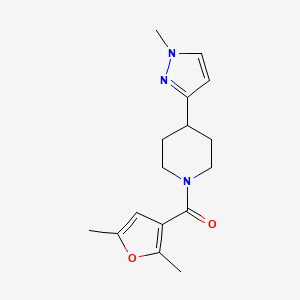

![1-(3-Fluorophenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686878.png)

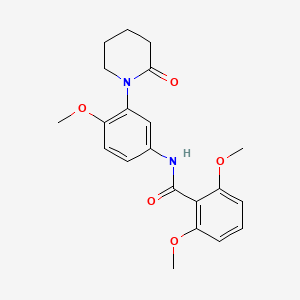

![1-(3,4-Dimethoxyphenyl)-2-((3,4-dimethoxyphenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2686881.png)

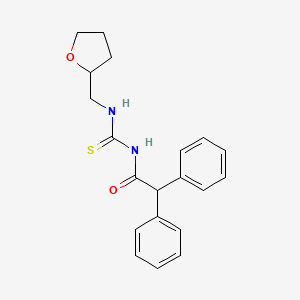

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2686885.png)

![Methyl 3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2686888.png)